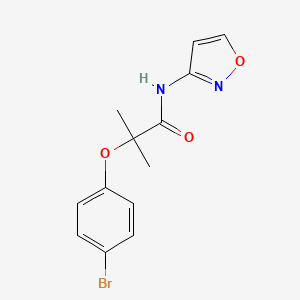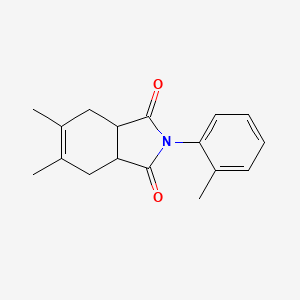![molecular formula C20H12N2O5S B5226432 5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B5226432.png)
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-{[5-(4-nitrophenyl)-2-furyl]methylene}-3-phenyl-1,3-thiazolidine-2,4-dione, also known as 'nitrofural', is an organic compound that has been extensively studied for its potential applications in the field of scientific research. Nitrofural is a yellow crystalline powder that is soluble in water, ethanol, and other organic solvents. This compound has been shown to possess a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.
Mechanism of Action
The mechanism of action of nitrofural is not fully understood, but it is believed to involve the formation of covalent adducts with thiol groups on proteins and enzymes. This leads to the inhibition of various cellular processes, including DNA replication, protein synthesis, and cell division. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects:
Nitrofural has been shown to possess a wide range of biochemical and physiological effects, including antibacterial, antifungal, antiviral, and anticancer activities. Nitrofural has also been shown to induce oxidative stress and apoptosis in cancer cells, leading to their death. In addition, nitrofural has been shown to possess anti-inflammatory and analgesic properties, making it a potential therapeutic agent for various inflammatory and pain-related disorders.
Advantages and Limitations for Lab Experiments
Nitrofural has several advantages as a research tool, including its potent biological activity, ease of synthesis, and low cost. However, nitrofural also has several limitations, including its potential toxicity and instability in certain solvents and under certain conditions. Therefore, caution must be exercised when handling and using nitrofural in laboratory experiments.
Future Directions
There are several future directions for research on nitrofural. One area of interest is the development of new synthetic methods for nitrofural and its derivatives. Another area of interest is the investigation of the mechanism of action of nitrofural and its potential applications in various disease models. Furthermore, the development of nitrofural-based therapeutics for various diseases, including cancer and infectious diseases, is an area of active research.
Synthesis Methods
Nitrofural can be synthesized by the condensation reaction of 5-(4-nitrophenyl)furan-2-carbaldehyde with 3-phenyl-2-thioxo-4-thiazolidinone in the presence of a base such as sodium hydroxide. The reaction takes place in a solvent such as ethanol or methanol at room temperature for several hours. The resulting product is then purified by recrystallization or column chromatography to obtain pure nitrofural.
Scientific Research Applications
Nitrofural has been extensively studied for its potential applications in various scientific research areas, including microbiology, pharmacology, and biochemistry. In microbiology, nitrofural has been shown to possess potent antibacterial and antifungal activities against a wide range of pathogenic microorganisms, including Staphylococcus aureus, Escherichia coli, Candida albicans, and Aspergillus niger. In pharmacology, nitrofural has been investigated for its potential as an anticancer agent due to its ability to induce apoptosis and inhibit cell proliferation in various cancer cell lines. In biochemistry, nitrofural has been used as a tool to study the mechanism of action of various enzymes and proteins due to its ability to form covalent adducts with thiol groups.
properties
IUPAC Name |
(5Z)-5-[[5-(4-nitrophenyl)furan-2-yl]methylidene]-3-phenyl-1,3-thiazolidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H12N2O5S/c23-19-18(28-20(24)21(19)14-4-2-1-3-5-14)12-16-10-11-17(27-16)13-6-8-15(9-7-13)22(25)26/h1-12H/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZULGZUIPOZKW-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=CC3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)N2C(=O)/C(=C/C3=CC=C(O3)C4=CC=C(C=C4)[N+](=O)[O-])/SC2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H12N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-({[3-(1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-4-ethoxy-3-nitrobenzamide](/img/structure/B5226350.png)
![2-[1-(4-chlorophenyl)cyclobutyl]-5-[3-oxo-3-(1-pyrrolidinyl)propyl]-1,3,4-oxadiazole](/img/structure/B5226359.png)
![4-methyl-3-{[methyl(propyl)amino]sulfonyl}benzamide](/img/structure/B5226375.png)

![5-{3-ethoxy-4-[2-(1-naphthylthio)ethoxy]benzylidene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5226388.png)

![N-(4-nitrophenyl)-2-(4-{[(4-nitrophenyl)amino]carbonyl}phenyl)-1,3-dioxo-5-isoindolinecarboxamide](/img/structure/B5226397.png)


![1-ethyl-5-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226410.png)
![N-(2-methoxyphenyl)-N'-{1-[1-(phenoxyacetyl)-4-piperidinyl]-1H-pyrazol-5-yl}urea](/img/structure/B5226420.png)
![5-[4-(allyloxy)-2-bromo-5-methoxybenzylidene]-1-(3,4-dimethylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5226440.png)
![5-(3-bromophenyl)-2-butyl-5,6,11,11a-tetrahydro-1H-imidazo[1',5':1,6]pyrido[3,4-b]indole-1,3(2H)-dione](/img/structure/B5226443.png)
![methyl 5-methyl-7-(4-pyridinyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B5226451.png)